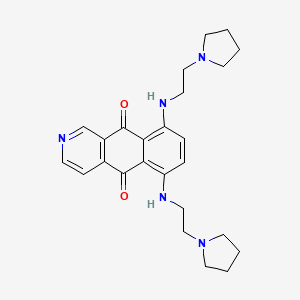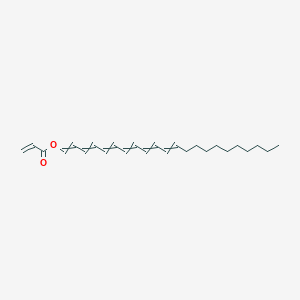
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate typically involves the esterification of docosahexaenoic acid with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Amines, alcohols; reactions are often performed in polar solvents such as ethanol or methanol.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, esters with different alkyl groups.
Applications De Recherche Scientifique
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s multiple conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors and enzymes, modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Docosahexaenoic Acid: A long-chain omega-3 fatty acid with similar structural features but lacking the ester group.
1-Palmitoyl-2-Docosahexaenoyl-sn-glycero-3-PC: A phospholipid containing docosahexaenoic acid, used in studies of lipid membrane dynamics.
Uniqueness: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is unique due to its ester linkage, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse applications in various fields, making it a compound of significant interest.
Propriétés
Numéro CAS |
193825-53-5 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
docosa-1,3,5,7,9,11-hexaenyl prop-2-enoate |
InChI |
InChI=1S/C25H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4,13-24H,2-3,5-12H2,1H3 |
Clé InChI |
GUHPDERIKZUNTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


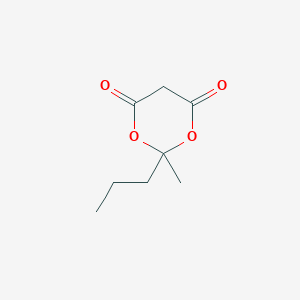
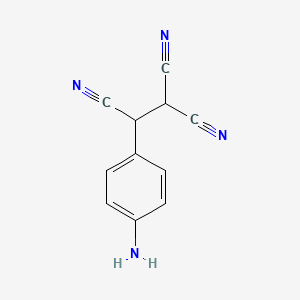
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
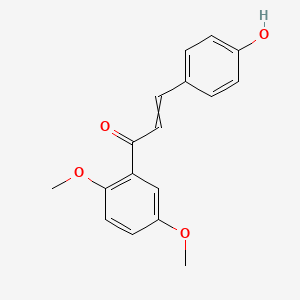

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
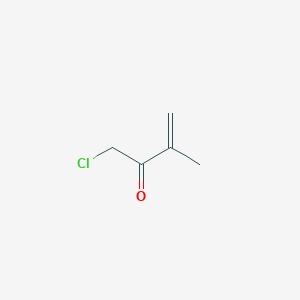
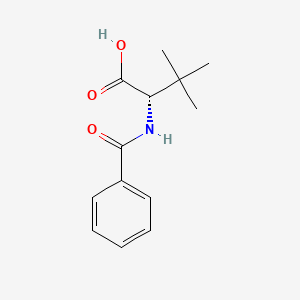
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
